molecular formula C14H18N2O2 B2442394 1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2108481-83-8

1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2442394
CAS No.: 2108481-83-8
M. Wt: 246.31
InChI Key: DQSKZZWUUPBVAU-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[321]octan-8-yl)ethanone is a complex organic compound with a unique bicyclic structure It features a pyridin-2-yloxy group attached to an azabicyclo[32

Scientific Research Applications

1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Preparation Methods

The synthesis of 1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the azabicyclo[3.2.1]octane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Introduction of the pyridin-2-yloxy group: This step often involves nucleophilic substitution reactions where a pyridine derivative reacts with an appropriate leaving group on the bicyclic core.

    Final functionalization: The ethanone group is introduced through acylation reactions, often using reagents like acetic anhydride or acetyl chloride under basic conditions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, useful for structural analysis.

Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines, thiols).

Mechanism of Action

The mechanism by which 1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridin-2-yloxy group can form hydrogen bonds or π-π interactions, while the azabicyclo[3.2.1]octane core provides structural rigidity, enhancing binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar compounds include other azabicyclo[3.2.1]octane derivatives and pyridine-containing molecules. Compared to these, 1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Examples of similar compounds are tropane alkaloids and pyridine-based drugs, which share some structural motifs but differ in their overall architecture and functional groups.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

IUPAC Name

1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(17)16-11-5-6-12(16)9-13(8-11)18-14-4-2-3-7-15-14/h2-4,7,11-13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSKZZWUUPBVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCC1CC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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